2-(3,4-Dimethoxybenzylidene)-1-indanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H16O3 |

|---|---|

Molecular Weight |

280.3 g/mol |

IUPAC Name |

(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-3H-inden-1-one |

InChI |

InChI=1S/C18H16O3/c1-20-16-8-7-12(10-17(16)21-2)9-14-11-13-5-3-4-6-15(13)18(14)19/h3-10H,11H2,1-2H3/b14-9+ |

InChI Key |

FJGZVPFZRZDBNC-NTEUORMPSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/2\CC3=CC=CC=C3C2=O)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2CC3=CC=CC=C3C2=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3,4-Dimethoxybenzylidene)-1-indanone: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of 2-(3,4-Dimethoxybenzylidene)-1-indanone (CAS No. 5706-15-0). This compound, a member of the chalcone (B49325) family, has garnered significant interest in medicinal chemistry due to its potential as a scaffold for the development of novel therapeutic agents. This document includes detailed experimental protocols for its synthesis and for in vitro assays to evaluate its biological effects. Furthermore, it presents key data in structured tables and visualizes fundamental processes through diagrams to facilitate understanding and further research.

Chemical Properties and Structure

This compound is an organic compound characterized by an indanone core substituted with a 3,4-dimethoxybenzylidene group.[1] Its systematic IUPAC name is (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one.[1][2] The presence of the α,β-unsaturated ketone functionality is a defining feature of its chalcone-like structure.[1]

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5706-15-0 | [2] |

| Molecular Formula | C₁₈H₁₆O₃ | [3] |

| Molecular Weight | 280.32 g/mol | [3] |

| IUPAC Name | (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one | [1][2] |

| Synonyms | 2-Veratrylidene-1-indanone, NSC643174 | [3][4] |

| Melting Point | 173-175 °C | |

| Appearance | White to pale yellow-green solid | |

| Boiling Point | Not readily available in literature | [2] |

| Solubility | Soluble in DMSO and chloroform. Recrystallized from ethanol (B145695). | |

| InChI | InChI=1S/C18H16O3/c1-20-16-8-7-12(10-17(16)21-2)9-14-11-13-5-3-4-6-15(13)18(14)19/h3-10H,11H2,1-2H3/b14-9+ | [1] |

| SMILES | COC1=C(C=C(C=C1)C=C2CC3=CC=CC=C3C2=O)OC | [1] |

Structural Elucidation

The chemical structure of this compound is well-characterized by various spectroscopic techniques.

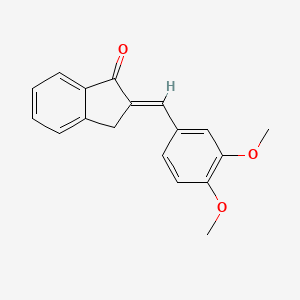

Caption: Chemical structure of this compound.

Spectroscopic Data

The identity and purity of this compound can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for this compound

| Technique | Solvent | Observed Peaks | Reference(s) |

| ¹H NMR | CDCl₃ | δ 7.84 (d, J = 7.5 Hz, 1H), 7.56-7.53 (m, 2H), 7.49 (d, J = 7.5 Hz, 1H), 7.36 (t, J = 7.3 Hz, 1H), 7.23 (dd, J = 8.4 Hz, 1.5 Hz, 1H), 7.10 (d, J = 1.4 Hz, 1H), 6.88 (d, J = 8.4 Hz, 1H), 3.91 (br s, 5H), 3.88 (s, 3H) | |

| ¹³C NMR | CDCl₃ | δ 194.2, 150.6, 149.4, 149.1, 138.2, 134.4, 134.0, 132.6, 128.4, 127.6, 126.1, 124.6, 124.2, 113.5, 111.3, 56.0, 32.3 | |

| IR (Thin Film) | - | 3612 (w), 1690 (s, C=O stretch), 1513 (s, C=C aromatic stretch), 1253 (s, C-O stretch), 1022 (m, C-O stretch) cm⁻¹ | |

| HRMS (ESI+) | - | m/z [M+Na]⁺: Calculated for C₁₈H₁₆NaO₃: 303.0997, Found: 303.0994 |

Synthesis of this compound

The primary method for synthesizing this compound is through a Claisen-Schmidt condensation reaction.[1][2] This reaction involves the base-catalyzed condensation of 1-indanone (B140024) with 3,4-dimethoxybenzaldehyde.[1] This synthetic route is efficient, with reported yields ranging from 56% to 95%, and can be performed under solvent-free conditions, aligning with the principles of green chemistry.[2]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol for Synthesis

This protocol describes a solvent-free Claisen-Schmidt condensation for the synthesis of this compound.

Materials:

-

1-Indanone (C₉H₈O, MW: 132.16 g/mol )

-

3,4-Dimethoxybenzaldehyde (Veratraldehyde, C₉H₁₀O₃, MW: 166.17 g/mol )

-

Sodium hydroxide (B78521) (NaOH), finely ground

-

10% Hydrochloric acid (HCl) solution

-

Ethanol (for recrystallization)

-

50 mL beaker or mortar and pestle

-

Glass rod or spatula

-

pH paper

-

Filtration apparatus

Procedure:

-

In a 50 mL beaker or mortar, combine 0.20 g (1.51 mmol) of 1-indanone and 0.25 g (1.50 mmol) of 3,4-dimethoxybenzaldehyde.

-

Thoroughly mix and grind the two solids together with a glass rod or spatula until they form a colored oil.

-

Add 0.05 g of finely ground sodium hydroxide to the mixture.

-

Continue to mix and scrape the mixture until a pale yellow-green solid forms.

-

Allow the reaction mixture to stand at room temperature for 15 minutes.

-

Neutralize the mixture by adding approximately 2 mL of 10% HCl solution. Mix thoroughly to break up any solid chunks and ensure complete neutralization of the NaOH.

-

Check the pH of the mixture with pH paper to confirm it is acidic. If not, add more 10% HCl solution dropwise until it becomes acidic.

-

Collect the crude solid product by vacuum filtration and wash it with distilled water.

-

Purify the crude product by recrystallization from hot ethanol to obtain pure this compound as a crystalline solid.

-

Dry the purified product and determine the yield and melting point.

Biological Activity and Potential Applications

Derivatives of 2-benzylidene-1-indanone, including the title compound, have shown a range of biological activities, making them attractive candidates for drug discovery and development.

Anti-inflammatory Activity

Compounds structurally related to this compound have demonstrated potent anti-inflammatory properties.[5] They have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[5] The proposed mechanism for this activity involves the inhibition of the NF-κB and MAPK signaling pathways.[5]

Caption: Proposed mechanism of anti-inflammatory action via NF-κB and MAPK pathways.

Anticancer Activity

Chalcones, in general, are well-known for their anticancer properties, and this compound is no exception.[1] It is suggested that this class of compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1] The methoxy (B1213986) groups on the benzylidene ring are believed to enhance these biological activities.[1]

Other Potential Applications

The structural features of this compound also make it a subject of interest in materials science for applications in organic electronics and photonic devices.[1] Furthermore, it serves as a valuable intermediate in organic synthesis for the creation of more complex molecules.[1]

Experimental Protocols for Biological Assays

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for solubilization)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

In Vitro Anti-inflammatory Activity: Inhibition of TNF-α and IL-6 Production

This protocol describes the measurement of TNF-α and IL-6 inhibition in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

This compound stock solution (in DMSO)

-

Mouse TNF-α and IL-6 ELISA kits

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce the production of TNF-α and IL-6.

-

Supernatant Collection: After incubation, collect the cell culture supernatants.

-

ELISA Assay: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Determine the percentage inhibition of TNF-α and IL-6 production for each concentration of the compound compared to the LPS-stimulated control.

Conclusion

This compound is a synthetically accessible compound with a promising profile of biological activities, particularly in the areas of anti-inflammatory and anticancer research. Its straightforward synthesis via Claisen-Schmidt condensation allows for the generation of derivatives for structure-activity relationship studies. The detailed protocols provided in this guide for its synthesis and biological evaluation are intended to facilitate further investigation into its therapeutic potential. Future research should focus on elucidating its precise mechanisms of action in various disease models and optimizing its pharmacological properties for potential clinical applications.

References

2-(3,4-Dimethoxybenzylidene)-1-indanone CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3,4-Dimethoxybenzylidene)-1-indanone, a chalcone (B49325) derivative of interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, synthesis protocols, and spectroscopic data. Furthermore, it explores the potential biological activities, focusing on its putative anti-inflammatory and anticancer mechanisms of action based on evidence from structurally related compounds. This guide is intended to serve as a foundational resource for professionals engaged in drug discovery and development, offering detailed experimental methodologies and conceptual frameworks for future research.

Chemical Identity and Physicochemical Properties

This compound is systematically known as (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one.[1] It belongs to the indanone class of compounds, featuring a rigid, planar structure that is of significant interest for scaffold-based drug design.

| Identifier | Value |

| CAS Number | 5706-15-0[2] |

| Molecular Formula | C₁₈H₁₆O₃[1][3] |

| Molecular Weight | 280.32 g/mol [4] |

| IUPAC Name | (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-3H-inden-1-one[1] |

| InChIKey | FJGZVPFZRZDBNC-NTEUORMPSA-N[3] |

| Canonical SMILES | COC1=C(C=C(C=C1)/C=C/2\CC3=CC=CC=C3C2=O)OC[3] |

Spectroscopic and Crystallographic Data

The structural characterization of this compound is well-documented through various analytical techniques.

Spectroscopic Data

The following tables summarize the key spectroscopic signatures for the compound.

| Technique | Description of Key Peaks |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.84 (d, J = 7.5 Hz, 1H), 7.56-7.53 (m, 2H), 7.49 (d, J = 7.5 Hz, 1H), 7.36 (t, J = 7.3 Hz, 1H), 7.23 (dd, J = 8.4 Hz, 1.5 Hz, 1H), 7.10 (d, J = 1.4 Hz, 1H), 6.88 (d, J = 8.4 Hz, 1H), 3.91 (br s, 5H), 3.88 (s, 3H).[5] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 194.2, 150.6, 149.4, 149.1, 138.2, 134.4, 134.0, 132.6, 128.4, 127.6, 126.1, 124.6, 124.2, 113.5, 111.3, 56.0, 32.3.[5] |

| FT-IR (Thin Film) | 1690 cm⁻¹ (C=O stretch), 1513 cm⁻¹ (C=C aromatic stretch), 1253 cm⁻¹ & 1022 cm⁻¹ (C-O stretches of methoxy (B1213986) groups).[5] |

| Mass Spectrometry (EI-MS) | m/z 280.3 [M]⁺, 265.1 [M–CH₃]⁺, 237.0 [M–COCH₃]⁺.[3] |

Crystallographic Data

Single-crystal X-ray diffraction studies have confirmed the compound's solid-state structure.[1][3]

| Parameter | Value |

| Crystal System | Monoclinic[3] |

| Space Group | P2₁/c[3] |

| Unit Cell Dimensions | a = 8.214 Å, b = 10.532 Å, c = 14.763 Å, β = 98.76°[3] |

Experimental Protocols

Synthesis via Solvent-Free Claisen-Schmidt Condensation

This protocol describes a green chemistry approach to the synthesis of this compound.

Materials:

-

Sodium hydroxide (B78521) (NaOH), solid

-

1 M Hydrochloric acid (HCl)

-

95% Ethanol

Procedure:

-

Warm 3.0 mmol of 3,4-dimethoxybenzaldehyde in a 25 mL beaker to 60°C until it liquefies.

-

To the liquefied aldehyde, add 3.0 mmol of 1-indanone and 3.8 mmol of solid NaOH.

-

Stir the reaction mixture vigorously at 60°C for 30 minutes. The mixture will solidify as the product forms.

-

After 30 minutes, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture by adding 4 mL of 1 M HCl.

-

Wash the resulting solid residue with several small aliquots of distilled water.

-

Isolate the crude product via vacuum filtration. A typical crude yield is approximately 95%.[6]

-

Recrystallize the crude product from a minimal amount of hot 95% ethanol.

-

Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. A typical recrystallized yield is around 56%.[6]

Workflow for Biological Activity Screening

The following workflow outlines the general steps to evaluate the potential anti-inflammatory and anticancer activities of the compound, based on methodologies used for similar derivatives.

Figure 1: General workflow for evaluating the biological activities of the title compound.

Putative Biological Activities and Mechanisms of Action

While specific quantitative biological data for this compound is limited in the public domain, extensive research on the 2-benzylidene-1-indanone (B110557) scaffold provides strong indications of its potential therapeutic activities.

Anti-Inflammatory Activity

Derivatives of 2-benzylidene-1-indanone have demonstrated potent anti-inflammatory effects.[7] The primary mechanism is believed to be the inhibition of key pro-inflammatory signaling pathways.

Putative Mechanism: Inhibition of NF-κB and MAPK Signaling

Lipopolysaccharide (LPS), a component of bacterial cell walls, activates Toll-like receptor 4 (TLR4), initiating a downstream cascade that leads to the activation of transcription factor NF-κB and Mitogen-Activated Protein Kinases (MAPKs) like p38. These pathways are central to the production of inflammatory cytokines such as TNF-α and IL-6. It is hypothesized that this compound, like other chalcones, may interfere with this cascade, potentially by inhibiting the phosphorylation of IκBα or p38 MAPK, thereby preventing the nuclear translocation of NF-κB and reducing the expression of inflammatory genes.[8]

Figure 2: Putative anti-inflammatory mechanism via inhibition of NF-κB and p38 MAPK pathways.

Anticancer Activity

Structurally similar benzylidene indanones have shown significant cytotoxic activity against various human cancer cell lines.[9] The proposed mechanisms involve the disruption of the cell cycle and the induction of programmed cell death (apoptosis).

Putative Mechanism: G2/M Cell Cycle Arrest and Apoptosis Induction

Many cytotoxic agents function by halting the cell division process at specific checkpoints. For related indanone derivatives, this often occurs at the G2/M transition, the final checkpoint before mitosis.[9][10] This arrest is typically mediated by the modulation of key regulatory proteins, such as cyclin-dependent kinases (e.g., Cdc2/CDK1) and their regulatory partners (e.g., Cyclin B1).[11] Prolonged arrest at this phase can trigger the intrinsic apoptotic pathway, characterized by the activation of caspase cascades and the cleavage of essential cellular proteins like PARP.[9]

Figure 3: Proposed mechanism of anticancer activity via induction of G2/M cell cycle arrest.

Conclusion and Future Directions

This compound represents a promising chemical scaffold with well-defined physicochemical properties and a straightforward synthetic route. While direct biological data is sparse, the extensive evidence from related analogues strongly suggests potential as an anti-inflammatory and anticancer agent. Future research should focus on obtaining quantitative biological data (e.g., IC₅₀ values) for this specific compound against a panel of inflammatory markers and cancer cell lines. Elucidating its precise molecular targets and confirming its mechanism of action through detailed cell-based assays will be critical for advancing its potential development as a therapeutic lead compound.

References

- 1. This compound | C18H16O3 | CID 5351391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Buy this compound [smolecule.com]

- 4. spectrabase.com [spectrabase.com]

- 5. rsc.org [rsc.org]

- 6. iucrdata.iucr.org [iucrdata.iucr.org]

- 7. scienceopen.com [scienceopen.com]

- 8. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactivity of 2-(3,4-Dimethoxybenzylidene)-1-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the biological activities of 2-(3,4-Dimethoxybenzylidene)-1-indanone, a member of the chalcone (B49325) family of compounds. While direct extensive research on this specific molecule is limited, this document compiles and extrapolates data from closely related 2-benzylidene-1-indanone (B110557) derivatives to provide a comprehensive overview of its potential therapeutic applications. The guide covers its synthesis, potential anticancer and anti-inflammatory activities, and the underlying mechanisms of action, including tubulin polymerization inhibition and modulation of key signaling pathways. Detailed experimental protocols for evaluating these biological activities are provided to facilitate further research and drug development efforts.

Introduction

This compound is a synthetic organic compound belonging to the α,β-unsaturated ketones known as chalcones.[1][2] The core structure consists of a 1-indanone (B140024) moiety linked to a 3,4-dimethoxybenzylidene group.[1] The presence of the dimethoxy substitution on the benzylidene ring is a common feature in many biologically active natural products and synthetic compounds, often contributing to enhanced potency and favorable pharmacokinetic properties.

Derivatives of 2-benzylidene-1-indanone have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4][5] This guide focuses on the potential biological activities of this compound, drawing parallels from structurally similar compounds to elucidate its therapeutic promise.

Synthesis

The primary synthetic route to this compound is the Claisen-Schmidt condensation reaction. This is a base-catalyzed reaction between 1-indanone and 3,4-dimethoxybenzaldehyde (B141060).[6]

Biological Activities

Based on the activities of structurally related compounds, this compound is predicted to exhibit significant anticancer and anti-inflammatory properties.

Anticancer Activity

Numerous 2-benzylidene-1-indanone derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[3][7] The proposed mechanisms for this anticancer activity include the inhibition of tubulin polymerization, induction of cell cycle arrest, and apoptosis.

3.1.1. Inhibition of Tubulin Polymerization

Several indanone derivatives are known to inhibit tubulin polymerization, a critical process for mitotic spindle formation and cell division.[3][8] By binding to the colchicine (B1669291) site on β-tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptotic cell death.[8]

Quantitative Data from Related Compounds:

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | Breast (MCF-7) | 0.01 | [9] |

| Derivative B | Colon (HCT-116) | 0.088 | [9] |

| Derivative C | Leukemia (THP-1) | 0.12 | [9] |

| Derivative D | Lung (A549) | 0.21 | [9] |

| ITH-6 | Colon (HT-29) | 0.44 | [10] |

Table 1: In vitro cytotoxic activity of selected 2-benzylidene-1-indanone derivatives against various human cancer cell lines.

3.1.2. Cell Cycle Arrest and Apoptosis

Treatment with 2-benzylidene-1-indanone derivatives has been shown to induce cell cycle arrest, predominantly at the G2/M phase, which is consistent with the disruption of microtubule formation.[7][8] This cell cycle blockade is often followed by the induction of apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.[7]

Anti-inflammatory Activity

The 2-benzylidene-1-indanone scaffold is also a promising framework for the development of anti-inflammatory agents.[4][11] These compounds have been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.[1][11]

3.2.1. Inhibition of NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. By blocking the activation of NF-κB, these compounds can effectively suppress the inflammatory cascade.[4]

Quantitative Data from a Related Compound:

A study on a novel arylidene indanone small molecule (IPX-18) demonstrated significant inhibition of TNF-α release with the following IC50 values[12][13]:

-

Human Whole Blood (HWB): 298.8 nM

-

Peripheral Blood Mononuclear Cells (PBMCs): 96.29 nM

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activity of this compound.

Synthesis of this compound

Materials:

-

1-Indanone

-

3,4-Dimethoxybenzaldehyde

-

Ethanol

-

Sodium hydroxide (B78521) (NaOH) solution (10% aqueous)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

Dissolve equimolar amounts of 1-indanone and 3,4-dimethoxybenzaldehyde in ethanol in a round-bottom flask.

-

Add the aqueous NaOH solution dropwise to the stirred mixture.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Materials:

-

Cancer cells

-

6-well plates

-

Test compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the test compound for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Tubulin Polymerization Assay

Materials:

-

Purified tubulin

-

Tubulin polymerization buffer

-

GTP

-

Test compound

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing tubulin in polymerization buffer and GTP.

-

Add the test compound or a vehicle control to the reaction mixture.

-

Incubate the plate at 37°C and monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

-

Analyze the polymerization curves to determine the inhibitory effect of the compound.

NF-κB Activation Assay

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

Test compound

-

Reagents for immunofluorescence staining (primary anti-NF-κB p65 antibody, fluorescently labeled secondary antibody, DAPI)

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a 24-well plate.

-

Pre-treat the cells with the test compound for 1 hour.

-

Stimulate the cells with LPS for 30-60 minutes.

-

Fix and permeabilize the cells.

-

Incubate with the primary anti-NF-κB p65 antibody, followed by the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope. Nuclear translocation of p65 indicates NF-κB activation.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the biological activities of its structural analogs, this compound is anticipated to possess potent anticancer and anti-inflammatory properties. The provided experimental protocols offer a framework for the systematic evaluation of its efficacy and mechanism of action. Further investigation into this and related compounds is warranted to fully elucidate their therapeutic potential and advance them towards clinical applications.

References

- 1. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Buy this compound [smolecule.com]

- 7. Synthesis and Evaluation of a New Series of Arylidene Indanones as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. researchgate.net [researchgate.net]

- 13. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling | MDPI [mdpi.com]

2-(3,4-Dimethoxybenzylidene)-1-indanone as a chalcone derivative for cancer research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones and their derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties. This technical guide focuses on a specific chalcone (B49325) derivative, 2-(3,4-Dimethoxybenzylidene)-1-indanone, a molecule of interest in oncological research. This document provides a comprehensive overview of its synthesis, characterization, and the current understanding of its potential as an anticancer agent, based on the activities of structurally related compounds. While specific quantitative data on the cytotoxicity and cellular effects of this compound are not extensively available in public literature, this guide furnishes detailed experimental protocols for researchers to conduct such evaluations. Furthermore, it outlines the key signaling pathways commonly targeted by similar chalcone and indanone derivatives in cancer cells, providing a roadmap for future investigations into the mechanism of action of this promising compound.

Introduction

The quest for novel, effective, and less toxic anticancer agents is a paramount objective in biomedical research. Chalcones, characterized by an open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system, represent a privileged scaffold in drug discovery. The 2-benzylidene-1-indanone (B110557) framework, a cyclic analogue of chalcones, has garnered considerable attention for its significant cytotoxic and antineoplastic activities. The compound this compound, with its methoxy-substituted phenyl ring, presents a compelling candidate for further investigation in cancer research. The methoxy (B1213986) groups are known to often enhance the biological activity of chalcones.[1]

This whitepaper serves as a technical resource for researchers, providing a consolidated repository of information on the synthesis and characterization of this compound, alongside detailed methodologies for evaluating its anticancer potential.

Synthesis and Characterization

The primary and most efficient method for synthesizing this compound is the Claisen-Schmidt condensation reaction.[1][2] This reaction involves the base-catalyzed condensation of 1-indanone (B140024) with 3,4-dimethoxybenzaldehyde (B141060).

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₆O₃ | [3] |

| Molecular Weight | 280.32 g/mol | [3] |

| CAS Number | 5706-15-0 | |

| Appearance | Yellow solid | |

| IUPAC Name | (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one | [3] |

Experimental Protocol: Synthesis

Materials:

-

1-Indanone

-

3,4-Dimethoxybenzaldehyde (Veratraldehyde)

-

Sodium Hydroxide (NaOH)

-

Ethanol (B145695) (95%)

-

Hydrochloric Acid (HCl), 1 M

-

Distilled Water

Procedure:

-

In a round-bottom flask, dissolve 1-indanone (1.0 equivalent) and 3,4-dimethoxybenzaldehyde (1.0 equivalent) in a minimal amount of ethanol.

-

Add a catalytic amount of a strong base, such as a 10% aqueous solution of sodium hydroxide, dropwise to the stirred solution.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours, or until a precipitate forms. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, neutralize the mixture with 1 M HCl.

-

Filter the resulting solid precipitate and wash thoroughly with cold distilled water.

-

Purify the crude product by recrystallization from hot ethanol to yield pure this compound.[1]

Characterization Data

The structure and purity of the synthesized compound can be confirmed using various spectroscopic techniques.

| Technique | Expected Characteristics |

| ¹H NMR | Peaks corresponding to aromatic protons, methoxy protons, and the vinyl proton. |

| ¹³C NMR | Resonances for carbonyl carbon, aromatic carbons, and methoxy carbons. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the α,β-unsaturated ketone, C=C bond, and C-O ether linkages. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Biological Activity and Anticancer Potential

While specific studies detailing the anticancer activity of this compound are limited, extensive research on related 2-benzylidene-1-indanone derivatives provides strong evidence for their potential as antineoplastic agents. These compounds have been shown to exhibit cytotoxicity against a variety of human cancer cell lines, including breast, colon, leukemia, and lung cancer cells, with IC₅₀ values often in the nanomolar to low micromolar range.[4]

Proposed Mechanisms of Action

Structurally similar compounds are known to induce cancer cell death through several mechanisms:

-

Induction of Apoptosis: Many chalcone and indanone derivatives trigger programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process.[5]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, most commonly the G2/M phase.[6]

-

Inhibition of Tubulin Polymerization: Some 2-benzylidene-1-indanones have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division. This disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death.[4]

Experimental Protocols for Biological Evaluation

To facilitate further research into the anticancer properties of this compound, the following detailed experimental protocols are provided.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC₅₀).

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound using flow cytometry.

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24 or 48 hours.

-

Harvest the cells (including floating and adherent cells) and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Cell Cycle Analysis

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line

-

This compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Treat cells with the compound at its IC₅₀ concentration for 24 hours.

-

Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend them in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Signaling Pathways for Further Investigation

Based on the known mechanisms of action of similar compounds, the following signaling pathways are recommended as starting points for investigating the molecular targets of this compound.[7][8]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Chalcone derivatives have been reported to inhibit this pathway, leading to decreased cell viability and induction of apoptosis.

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another critical regulator of cell proliferation and survival that is often hyperactivated in cancer. Some chalcones have been shown to exert their anticancer effects by modulating this pathway.

Caption: Potential modulation of the MAPK/ERK signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a key role in inflammation, immunity, and cancer cell survival. Its constitutive activation is observed in many tumors, making it an attractive therapeutic target. Certain chalcone derivatives have demonstrated the ability to inhibit NF-κB activation.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anticancer agents. Its straightforward synthesis and the well-documented anticancer potential of related compounds underscore the need for a thorough investigation of its biological activities. This technical guide provides the necessary framework and detailed methodologies for researchers to undertake a comprehensive evaluation of this compound.

Future research should focus on:

-

Quantitative evaluation of the cytotoxicity of this compound against a panel of human cancer cell lines.

-

In-depth mechanistic studies to elucidate its effects on apoptosis, the cell cycle, and key signaling pathways such as PI3K/Akt/mTOR, MAPK/ERK, and NF-κB.

-

Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogues.

-

In vivo studies in animal models to assess its efficacy and safety profile.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives in the fight against cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Turkish Computational and Theoretical Chemistry » Submission » Investigation of Anticancer Properties of 2-benzylidene-1-indanone and Its Derivatives by DFT and Molecular Docking [dergipark.org.tr]

- 3. This compound | C18H16O3 | CID 5351391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 5. Synthesis and Evaluation of a New Series of Arylidene Indanones as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. arrow.tudublin.ie [arrow.tudublin.ie]

- 8. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]

An In-depth Technical Guide on the Therapeutic Targets of Dimethoxy-Substituted Chalcones

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive overview of the therapeutic targets of dimethoxy-substituted chalcones, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways.

Chalcones, characterized by an open-chain flavonoid structure of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a significant class of bioactive compounds.[1][2] The presence and position of methoxy (B1213986) (-OCH3) groups on the aromatic rings play a crucial role in modulating their pharmacological activities, which span anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[3][4] This document delves into the specific molecular targets and mechanisms of action of various dimethoxy-substituted chalcones.

Anticancer Therapeutic Targets

Dimethoxy-substituted chalcones have demonstrated significant potential as anticancer agents by targeting a multitude of cellular processes, including cell cycle progression, apoptosis, autophagy, and key signaling pathways.[1][5][6]

1.1. Cell Cycle Arrest and Apoptosis Induction

Several dimethoxy-chalcone derivatives exert their anticancer effects by inducing cell cycle arrest and promoting programmed cell death (apoptosis).

-

2',5'-Dimethoxychalcone Derivatives: A series of these compounds were found to be cytotoxic against human bladder (NTUB1) and prostate (PC3) cancer cell lines.[7] Compounds 13 and 17 from this series induced G1 phase arrest in NTUB1 cells and S and G1, or G1 and G2/M phase arrests in PC3 cells, respectively, leading to apoptosis.[7]

-

4,4'-Dimethoxychalcone (DMC): This compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins (Bax, Bim, tBid) and downregulating anti-apoptotic proteins (Bcl-2, Mcl-1), alongside caspase-3 activation and PARP cleavage.[8]

-

2′,4-Dihydroxy-4′,6′-dimethoxy-chalcone (DDC): Isolated from Chromolaena tacotana, DDC inhibits breast cancer cell proliferation by inducing G0/G1 phase cell cycle arrest and triggering mitochondrial apoptosis.[5]

-

Difluoro-Dimethoxy Chalcones: A synthesized series of these compounds demonstrated higher cytotoxicity than 5-Fluorouracil, with compound 7 inducing early and late apoptosis in human tumor cell lines, confirmed by PARP cleavage.[9]

1.2. Modulation of Autophagy

Autophagy, a cellular degradation process, is a dual-edged sword in cancer. Dimethoxy chalcones have been shown to modulate this process to achieve anticancer effects.

-

4,4'-Dimethoxychalcone (DMC): DMC promotes autophagosome accumulation but ultimately leads to lysosomal dysfunction, impairing autophagic flux. This disruption, combined with the induction of Endoplasmic Reticulum (ER) stress, contributes to its apoptotic effects.[8] In other contexts, DMC is identified as a geroprotective agent that promotes longevity and cardioprotection through the induction of autophagy.[10]

-

3,4-Dimethoxychalcone (B600365) (3,4-DC): This chalcone (B49325) is a potent inducer of autophagy.[11] It activates transcription factors TFEB and TFE3, key regulators of lysosomal biogenesis and autophagy, leading to cardioprotective effects and improved efficacy of anticancer chemotherapy.[12][13]

-

2′,4-Dihydroxy-4′,6′-dimethoxy-chalcone (DDC): DDC triggers autophagy in breast cancer cells, which, along with apoptosis, contributes to its cancer cell growth-inhibitory effects.[5]

1.3. Targeting Cellular Signaling Pathways

Dimethoxy chalcones modulate several critical signaling pathways involved in cancer cell proliferation and survival.

-

Microtubule-Targeted Action: 2',5'-dimethoxychalcone derivatives have been identified as microtubule-targeted agents.[7] Compound 17 was shown to increase the level of α-tubulin in the polymerized microtubule fraction, similar to the action of paclitaxel.[7]

-

Endoplasmic Reticulum (ER) Stress: 4,4'-Dimethoxychalcone (DMC) induces ER stress, evidenced by the increased expression of key stress marker proteins like p-PERK, p-IRE1, GRP78, and CHOP.[8] Inhibition of ER stress was found to reverse the apoptotic effects of DMC.[8]

-

MAPK Pathway: DMC also activates the mitogen-activated protein kinase (MAPK) pathway, including Erk, JNK, and p38, which is intertwined with its induction of ER stress and apoptosis.[8]

-

Hsp90 Inhibition: 2',4'-dimethoxychalcone (B1233493) was discovered to be an inhibitor of Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability of many oncogenic proteins. This activity allows it to inhibit the growth of iressa-resistant non-small cell lung cancer (NSCLC).[14]

Quantitative Data: Anticancer Activity of Dimethoxy-Chalcones

| Chalcone Derivative | Cancer Cell Line | Activity | IC50 Value | Reference |

| 2',5'-dimethoxychalcone derivative 13 | NTUB1 (bladder) | Cytotoxicity | Not specified | [7] |

| 2',5'-dimethoxychalcone derivative 17 | PC3 (prostate) | Cytotoxicity | Not specified | [7] |

| 4,4'-dimethoxychalcone (DMC) | Various | Apoptosis Induction | Not specified | [8] |

| Butein (a chalcone) | - | Aromatase Inhibition | 3.75 µM | [5] |

| (E)-5,6-dimethyl-3-(naphthalen-2-ylmethyl)-1-(3-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)propyl)-1H-benzo[d]imidazol-3-ium bromide (7f ) | HL-60, MCF-7, SW-480 | Cytotoxicity | 8.0, 11.1, and 5.8-fold lower than Cisplatin | [15] |

| 4-methoxy substituted diaryl ether chalcone (25 ) | MCF-7, HepG2, HCT116 | Cytotoxicity | 3.44, 4.64, 6.31 µM | [16] |

Anti-inflammatory Therapeutic Targets

Chronic inflammation is a key driver of many diseases. Dimethoxy-substituted chalcones exhibit potent anti-inflammatory properties by targeting central inflammatory signaling pathways.

-

NF-κB and MAPK Signaling: The anti-inflammatory effects of many dimethoxy chalcones are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[17][18][19]

-

2′-hydroxy-2,6′-dimethoxychalcone (2,6′-DMC): This compound demonstrated superior inhibition of nitric oxide (NO), pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages by modulating the NF-κB and MAPK pathways.[17]

-

2′-hydroxy-4′,6′-dimethoxychalcone (4′,6′-DMC): This derivative also significantly mitigated the LPS-induced expression of NO, PGE2, inflammatory cytokines, COX-2, and iNOS proteins by reducing NF-κB, p38, and JNK protein levels.[19]

-

4,4'-Dimethoxychalcone (DMC): In the context of traumatic brain injury, DMC mitigates neuroinflammation by suppressing microglial activation and decreasing the production of inflammatory factors.[20]

Signaling Pathway: Anti-inflammatory Action of Dimethoxy Chalcones

Caption: Inhibition of LPS-induced inflammatory pathways by dimethoxy chalcones.

Neuroprotective Therapeutic Targets

Certain dimethoxy chalcones have shown promise in protecting neuronal cells from damage, particularly in the context of neuroinflammation.

-

4,4'-Dimethoxychalcone (DMC): DMC has been shown to alleviate neuroinflammation and neuronal damage following traumatic brain injury.[20] The proposed mechanism involves the modulation of the TREM2/PI3K/AKT/NF-κB signaling pathway, leading to suppressed microglial activation and improved neuromotor function in mouse models.[20]

Signaling Pathway: Neuroprotective Action of 4,4'-Dimethoxychalcone

Caption: 4,4'-DMC modulates the TREM2/PI3K/AKT/NF-κB pathway to exert neuroprotection.

Antimicrobial Therapeutic Targets

Dimethoxy-substituted chalcones have also been investigated for their activity against various pathogens, including bacteria.

-

(E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one: This chalcone derivative showed excellent antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[21]

-

2,4-Dimethoxychalcone (DMC): Showed antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 72.6 µg/mL.[22]

While the broad-spectrum activity is noted, specific enzyme targets within the bacteria are still an active area of research. The antibacterial mechanism is thought to involve interference with peptidoglycan biosynthesis or other essential bacterial enzymes.[22]

Quantitative Data: Antimicrobial Activity of Dimethoxy-Chalcones

| Chalcone Derivative | Bacteria | Activity | MIC (µg/mL) | Reference |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | S. aureus | Antibacterial | 125 | [21] |

| B. subtilis | Antibacterial | 62.5 | [21] | |

| E. coli | Antibacterial | 250 | [21] | |

| P. aeruginosa | Antibacterial | 125 | [21] | |

| 2,4-Dimethoxychalcone | Not specified | Antibacterial | 72.6 | [22] |

Experimental Protocols

This section provides an overview of common methodologies used in the evaluation of dimethoxy-substituted chalcones.

5.1. Synthesis of Dimethoxy-Chalcones

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation .[9][23]

-

Principle: This base-catalyzed reaction involves the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde.

-

General Procedure:

-

Dissolve the appropriate dimethoxy-acetophenone and an aromatic aldehyde in a solvent like ethanol.[23]

-

Add a base catalyst, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), and stir the mixture at room temperature.[23][24]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[23]

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone product.[23]

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol).[23]

-

Confirm the structure and purity using analytical techniques such as NMR, Mass Spectrometry, and melting point analysis.[9][23]

-

Workflow: Chalcone Synthesis via Claisen-Schmidt Condensation

Caption: A typical workflow for the synthesis and purification of chalcones.

5.2. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to assess the cytotoxic effects of compounds on cancer cells.[9][19]

-

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.

-

General Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the dimethoxy-chalcone derivatives for a specified period (e.g., 24, 48, or 72 hours).[19]

-

Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

-

Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).[25]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

5.3. Anti-inflammatory Activity Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages (e.g., RAW 264.7 cells).[17][25]

-

Principle: The amount of NO produced by cells is determined by measuring the concentration of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.

-

General Procedure:

-

Culture RAW 264.7 macrophages in 96-well plates.

-

Pre-treat the cells with different concentrations of the dimethoxy-chalcone for 1 hour.[25]

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.[25]

-

After 24 hours, collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate.

-

Measure the absorbance at ~540 nm. The amount of nitrite is calculated from a standard curve of sodium nitrite.

-

5.4. Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by the chalcones.[12][17]

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the target proteins.

-

General Procedure:

-

Treat cells with the chalcone derivative and/or a stimulant (e.g., LPS).

-

Lyse the cells to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, COX-2, Bax, Bcl-2, LC3-II).[5][17]

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and imaging system. The band intensity is quantified relative to a loading control like β-actin.

-

Conclusion

Dimethoxy-substituted chalcones represent a versatile and promising class of compounds with a wide array of therapeutic targets. Their ability to modulate multiple key cellular pathways, including those involved in cancer, inflammation, and neurodegeneration, underscores their potential for the development of novel therapeutic agents. The structure-activity relationship studies consistently highlight that the position of the methoxy groups is a critical determinant of biological activity and target specificity.[26][27] Further research focusing on optimizing the pharmacokinetic properties and conducting in vivo efficacy and safety studies will be crucial in translating the therapeutic potential of these compounds into clinical applications.

References

- 1. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Activity of Natural and Synthetic Chalcones [mdpi.com]

- 7. Synthesis and biological evaluation of 2',5'-dimethoxychalcone derivatives as microtubule-targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring the therapeutic potential of 4,4'-dimethoxychalcone: Inducing apoptosis in cancer cells via ER stress and autophagy disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Cytotoxic Activities of Difluoro-Dimethoxy Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4,4'Dimethoxychalcone: a natural flavonoid that promotes health through autophagy-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3,4-dimethoxychalcone induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3,4-Dimethoxychalcone, a caloric restriction mimetic, enhances TFEB-mediated autophagy and alleviates pyroptosis and necroptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of 2',4'-dimethoxychalcone as a Hsp90 inhibitor and its effect on iressa-resistant non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Insights on the Anti-Inflammatory and Anti-Melanogenic Effects of 2′-Hydroxy-2,6′-dimethoxychalcone in RAW 264.7 and B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 4,4'-Dimethoxychalcone Mitigates Neuroinflammation Following Traumatic Brain Injury Through Modulation of the TREM2/PI3K/AKT/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. gsconlinepress.com [gsconlinepress.com]

- 22. jchr.org [jchr.org]

- 23. benchchem.com [benchchem.com]

- 24. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Reinvestigation of structure-activity relationship of methoxylated chalcones as antimalarials: synthesis and evaluation of 2,4,5-trimethoxy substituted patterns as lead candidates derived from abundantly available natural β-asarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Trimethoxy-chalcone derivatives inhibit growth of Leishmania braziliensis: synthesis, biological evaluation, molecular modeling and structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2-Benzylidene-1-indanones

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the synthetic methodologies for 2-benzylidene-1-indanones, a class of compounds recognized for their significant biological activities, including anti-inflammatory and monoamine oxidase (MAO) inhibitory properties.[1][2][3] Structurally related to chalcones, these molecules serve as valuable scaffolds in medicinal chemistry and drug development.[1][4] This guide details the predominant synthetic routes, provides specific experimental protocols, and summarizes key reaction data for comparative analysis.

Core Synthetic Strategy: The Claisen-Schmidt Condensation

The most prevalent and versatile method for synthesizing 2-benzylidene-1-indanones is the Claisen-Schmidt condensation.[5] This reaction involves a base-catalyzed aldol (B89426) condensation between a 1-indanone (B140024) derivative (which possesses α-hydrogens) and an aromatic aldehyde (which lacks α-hydrogens).[5] The initial aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the 2-benzylidene-1-indanone (B110557).[6]

The general reaction is depicted below:

Caption: General scheme for Claisen-Schmidt condensation.

The mechanism proceeds via the formation of a ketone enolate, which then acts as a nucleophile attacking the carbonyl carbon of the aldehyde.

Caption: Mechanism of the Claisen-Schmidt condensation.

Data Presentation: Reaction Conditions and Yields

The efficiency of the Claisen-Schmidt condensation is influenced by the substrates, catalyst, and reaction conditions. A variety of methods, from traditional solvent-based approaches to modern green chemistry techniques, have been successfully employed.

| Entry | 1-Indanone Derivative | Aromatic Aldehyde | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | 1-Indanone | Benzaldehyde (B42025) | NaOH | Ethanol (B145695) | 18 | ~85-95 | [4] |

| 2 | 1-Indanone | 4-Methoxybenzaldehyde | NaOH | Ethanol | 18 | ~80-90 | [4] |

| 3 | 1-Indanone | 4-Chlorobenzaldehyde | NaOH | Ethanol | 18 | ~80-90 | [4] |

| 4 | 6-Hydroxy-1-indanone | Various Benzaldehydes | 20% (w/v) NaOH | Ethanol | Overnight | Not Specified | [7] |

| 5 | 1-Indanone | 3,4-Dimethoxybenzaldehyde | Solid NaOH | Solvent-Free | < 0.25 | Quantitative | [4] |

| 6 | o-Phthaldialdehyde¹ | Acetophenone (B1666503) | NaOH | Ethanol | 0.5 | 70-85 | [8] |

| 7 | Indan-1,3-dione | Benzaldehyde | 2-HEAF (IL) | Neat | < 1 min | 98 | [9] |

¹ This reaction between o-phthaldialdehyde and acetophenone is a related synthesis that also yields a 2-benzylidene-1-indanone structure.[10][11] ² 2-HEAF = 2-hydroxyethylammonium formate (B1220265) (an ionic liquid).

Experimental Protocols

Detailed methodologies for key synthetic approaches are provided below. These protocols offer a practical guide for laboratory implementation.

Protocol 1: Traditional Solvent-Based Claisen-Schmidt Condensation [4][12]

-

Reaction Setup: In a round-bottom flask, dissolve the 1-indanone derivative (1.0 eq.) and the selected aromatic aldehyde (1.0 eq.) in an appropriate volume of ethanol.

-

Catalyst Addition: While stirring, cool the mixture in an ice bath. Slowly add an aqueous solution of sodium hydroxide (B78521) (NaOH) (2-3 eq.).

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction time can vary from several hours to overnight.

-

Monitoring: The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into a beaker containing ice and water. Acidify the solution with dilute hydrochloric acid (HCl) to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration. Wash the collected solid with cold water, followed by a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterization: Dry the purified product and confirm its structure and purity using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Ultrasound-Assisted Synthesis [8]

-

Reaction Setup: In a suitable vessel, combine o-phthaldialdehyde (3.0 mmol, 1.0 eq.), acetophenone (3.0 mmol, 1.0 eq.), and sodium hydroxide (7.0 mmol, 2.0 eq.) in 10 mL of ethanol.

-

Reaction: Cool the solution to 0 °C and stir while irradiating with an ultrasonic probe (e.g., 200W, 26 kHz) for 30 minutes. This method has been shown to reduce reaction times and energy consumption.[8][13]

-

Workup and Purification: Follow the workup and purification steps outlined in Protocol 1. This "green synthesis" approach often leads to high yields and minimizes waste.[8]

Protocol 3: Solvent-Free Claisen-Schmidt Condensation [4]

-

Reactant Grinding: In a mortar and pestle, combine the 1-indanone (1.0 eq.), a substituted benzaldehyde (e.g., 3,4-dimethoxybenzaldehyde, 1.0 eq.), and finely ground solid sodium hydroxide (2-3 eq.).

-

Reaction: Vigorously grind the solids together. The mixture will typically turn into an oil and then solidify as the reaction proceeds. This process is usually complete in a few minutes.

-

Workup: Add 10% aqueous HCl to the solid mass to neutralize the excess base and precipitate the product.

-

Purification: Collect the crude product by filtration, wash with water, and recrystallize from an appropriate solvent mixture (e.g., ethanol/water) to obtain the pure 2-benzylidene-1-indanone derivative. This method is environmentally friendly and can result in quantitative yields in a very short time.[4][5]

Experimental Workflow and Characterization

A typical workflow for the synthesis, purification, and characterization of 2-benzylidene-1-indanones is illustrated below.

Caption: General workflow for 2-benzylidene-1-indanone synthesis.

Standard characterization involves a suite of analytical techniques. Nuclear Magnetic Resonance (¹H and ¹³C NMR) is used to elucidate the molecular structure, Fourier-Transform Infrared (FT-IR) spectroscopy confirms the presence of key functional groups (such as the α,β-unsaturated carbonyl), and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.[8][14] Melting point analysis is also a crucial step for assessing the purity of the final compound.

References

- 1. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 6. Claisen-Schmidt Condensation [cs.gordon.edu]

- 7. researchgate.net [researchgate.net]

- 8. Ultrasound-Assisted Synthesis of 2‑Benzylidene-1-Indanone Derivatives and Evaluation as a Corrosion Inhibitor for Mild Steel in 1 M HCl Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

Discovery and significance of the indanone scaffold in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of a Privileged Scaffold

The indanone scaffold, a bicyclic aromatic ketone, has emerged as a "privileged structure" in the field of medicinal chemistry, demonstrating remarkable versatility in engaging with a wide array of biological targets.[1] Its rigid, yet adaptable, framework allows for the strategic placement of functional groups, leading to the development of potent and selective modulators of various physiological processes. The significance of the indanone core was notably solidified with the successful development and approval of Donepezil, a cornerstone therapy for Alzheimer's disease.[2][3] This achievement sparked significant scientific interest in the moiety, revealing its potential in designing therapies for a spectrum of diseases, ranging from neurodegenerative disorders to cancer and inflammatory conditions.[1][4] This technical guide provides a comprehensive exploration of the discovery, significance, and therapeutic applications of the indanone scaffold, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Discovery and Historical Significance: The Donepezil Breakthrough

The journey of the indanone scaffold to prominence in medicinal chemistry is intrinsically linked to the development of Donepezil (brand name Aricept®). In the quest for effective treatments for Alzheimer's disease, researchers sought acetylcholinesterase (AChE) inhibitors to address the cholinergic deficit observed in patients.[2] Through a process of random screening and subsequent structural modifications, an indanone derivative was designed that exhibited a well-balanced profile of potent AChE inhibition and favorable pharmacokinetic properties.[2] The successful clinical trials and eventual FDA approval of Donepezil in 1996 showcased the therapeutic potential of the indanone core and catalyzed further exploration of its derivatives for a multitude of other diseases.[3]

Synthetic Methodologies: Building the Indanone Core

The construction of the 1-indanone (B140024) nucleus is predominantly achieved through the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acid chlorides.[5][6] This robust and widely employed method involves the cyclization of the acyl group onto the aromatic ring, typically promoted by a strong acid catalyst.

Experimental Protocol: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation

This protocol details a general procedure for the synthesis of the 1-indanone core.

Materials:

-

3-Arylpropanoic acid

-

Polyphosphoric acid (PPA) or a Lewis acid catalyst (e.g., AlCl₃)

-

Anhydrous dichloromethane (B109758) (if using a Lewis acid)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, place the 3-arylpropanoic acid.

-

Catalyst Addition:

-

Using Polyphosphoric Acid (PPA): Add PPA to the flask in a quantity sufficient to ensure efficient stirring.

-

Using a Lewis Acid: Dissolve the 3-arylpropanoic acid in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath and slowly add the Lewis acid (e.g., AlCl₃) portion-wise.

-

-

Reaction:

-

With PPA: Heat the mixture with stirring to the required temperature (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

With a Lewis Acid: Allow the reaction mixture to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.

-

-

Work-up:

-

With PPA: After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. The product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate).

-

With a Lewis Acid: Quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using an appropriate solvent system.

Caption: General workflow for the synthesis of 1-indanone.

Biological Activities and Therapeutic Applications

The indanone scaffold has demonstrated a broad spectrum of biological activities, leading to its investigation in various therapeutic areas.

Neurodegenerative Diseases: Combating Alzheimer's and Parkinson's

The success of Donepezil has firmly established the indanone scaffold as a key pharmacophore in the development of treatments for neurodegenerative diseases.[2][3] Indanone derivatives have been extensively explored as inhibitors of acetylcholinesterase (AChE) for Alzheimer's disease and monoamine oxidase (MAO) for Parkinson's disease.[1][7]

Table 1: Inhibitory Activity of Indanone Derivatives against AChE and MAO

| Compound ID | Target | IC₅₀ / Kᵢ (nM) | Reference |

| Donepezil | AChE | IC₅₀: 14.8 - 22.4 | [1][4] |

| Compound D29 | AChE | IC₅₀: 22.4 | [1] |

| Compound D28 | AChE | IC₅₀: 24.8 | [1] |

| C6-substituted indanone | MAO-B | IC₅₀: 1 - 30 | [7] |

| 2-benzylidene-1-indanone (5g) | MAO-A | IC₅₀: 131 | [8] |

| 2-benzylidene-1-indanone derivatives | MAO-B | IC₅₀: <2740 | [8] |

| 2-heteroarylidene-1-indanone derivatives | MAO-B | IC₅₀: 4.4 - 1530 | [9] |

This colorimetric assay is a standard method for measuring AChE activity and screening for its inhibitors.[6][10]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to thiocholine (B1204863) and acetate. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring the absorbance at 412 nm.

Materials:

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel)

-

Test compounds (indanones) dissolved in a suitable solvent (e.g., DMSO)

-

96-well clear, flat-bottom microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all solutions fresh on the day of the experiment.

-

Plate Setup: In a 96-well plate, add the following to each well:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

-

Test Sample: 130 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.

-

-